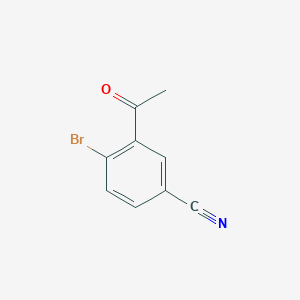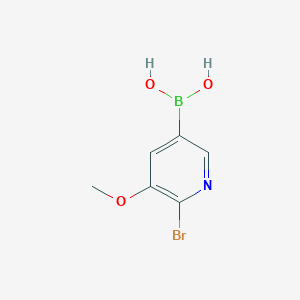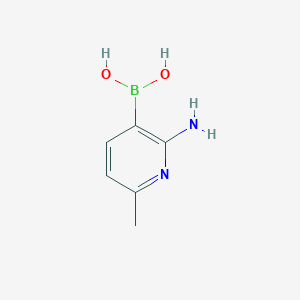
2-Amino-6-methylpyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methylpyridine-3-boronic acid, also known as AMPB, is an organic compound that is widely used in scientific research. It is a versatile compound with a wide range of applications, including synthesis methods, scientific research applications, and mechanisms of action.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 2-Amino-6-methylpyridine-3-boronic acid can be achieved through a multistep process involving the conversion of commercially available starting materials to the target compound.
Starting Materials
2-Amino-6-methylpyridine, Boronic acid, Sodium hydroxide, Hydrochloric acid, Methanol, Diethyl ether, Acetic anhydride, Sodium acetate, Sodium borohydride, Hydrogen peroxide, Sodium carbonate
Reaction
Step 1: Protection of the amino group of 2-Amino-6-methylpyridine with acetic anhydride and sodium acetate to form N-acetyl-2-amino-6-methylpyridine, Step 2: Reduction of N-acetyl-2-amino-6-methylpyridine with sodium borohydride to form 2-Amino-6-methylpyridine, Step 3: Conversion of 2-Amino-6-methylpyridine to its boronic acid derivative by reacting with boronic acid in the presence of sodium hydroxide, Step 4: Protection of the boronic acid group with methanol and hydrochloric acid to form methyl ester of 2-Amino-6-methylpyridine-3-boronic acid, Step 5: Oxidation of the methyl ester with hydrogen peroxide in the presence of sodium carbonate to form 2-Amino-6-methylpyridine-3-boronic acid
Scientific Research Applications
2-Amino-6-methylpyridine-3-boronic acid is widely used in scientific research due to its versatility and wide range of applications. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various polymers, such as polyamides, polyesters, and polyurethanes. Additionally, it is used in the synthesis of various catalysts, such as palladium-catalyzed Suzuki-Miyaura coupling reactions.
Mechanism Of Action
2-Amino-6-methylpyridine-3-boronic acid acts as a boronic acid and can form a boronate ester with a variety of substrates. This reaction is catalyzed by a base, such as triethylamine, and proceeds through a series of steps, including the formation of a boronate ester and the subsequent hydrolysis of the boronate ester to form the desired product.
Biochemical And Physiological Effects
2-Amino-6-methylpyridine-3-boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, it has been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Advantages And Limitations For Lab Experiments
2-Amino-6-methylpyridine-3-boronic acid has several advantages for lab experiments. It is a versatile compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it has several limitations. It is a relatively unstable compound, and must be handled with care. Additionally, it can be toxic and can cause skin irritation.
Future Directions
There are several potential future directions for 2-Amino-6-methylpyridine-3-boronic acid. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used in the synthesis of new polymers and catalysts. Furthermore, it could be used in the development of new drugs and treatments for various diseases. Finally, it could be used in the development of new diagnostic tests and therapies.
properties
IUPAC Name |
(2-amino-6-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUUHZZSEYPSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-6-methylpyridin-3-yl)boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



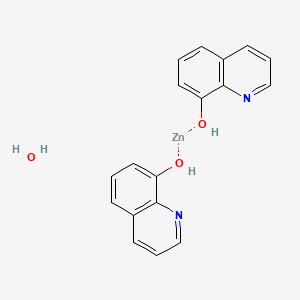
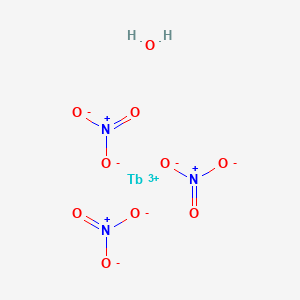
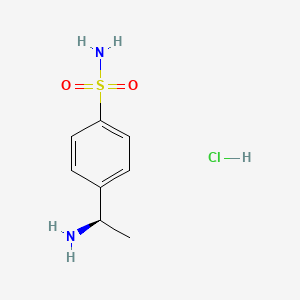
![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)
